2-Isobutoxy-5-methylbenzaldehyd

Übersicht

Beschreibung

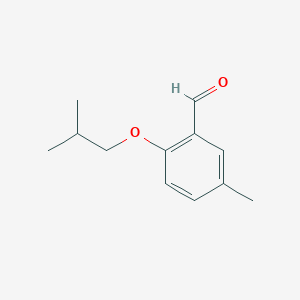

2-Isobutoxy-5-methylbenzaldehyde is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Isobutoxy-5-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isobutoxy-5-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Landwirtschaftliche Forschung

Die Verbindung kann in der landwirtschaftlichen Forschung zur Entwicklung neuer Pestizide oder Herbizide verwendet werden. Ihre chemische Struktur kann so angepasst werden, dass sie mit spezifischen biologischen Pfaden in Schädlingen interagiert, was die Grundlage für die Entwicklung effektiverer Pflanzenschutzmittel bietet.

Jede dieser Anwendungen nutzt die einzigartigen chemischen Eigenschaften von 2-Isobutoxy-5-methylbenzaldehyd, was seine Vielseitigkeit und Bedeutung in der wissenschaftlichen Forschung unterstreicht. Obwohl die aktuellen Suchergebnisse keine vollständigen Informationen zu jeder Anwendung liefern, basieren die genannten Anwendungen auf den typischen Rollen ähnlicher aromatischer Aldehyde in verschiedenen Forschungsbereichen .

Biologische Aktivität

Introduction

2-Isobutoxy-5-methylbenzaldehyde is an aromatic aldehyde with significant potential in various biological applications. This compound, characterized by its unique structure, has garnered attention for its potential antimicrobial and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and environmental science.

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : Contains a benzene ring substituted with an isobutoxy group and a methyl group.

The biological activity of 2-Isobutoxy-5-methylbenzaldehyde is primarily attributed to its ability to interact with cellular components, leading to various physiological effects:

- Antimicrobial Activity : The compound disrupts microbial cell membranes, inhibiting essential metabolic pathways. This is particularly evident in studies that have demonstrated its effectiveness against various bacterial strains.

- Antioxidant Properties : It scavenges free radicals, reducing oxidative stress within cells. This activity is significant in mitigating cellular damage associated with chronic diseases.

Antimicrobial Activity

Research has shown that 2-Isobutoxy-5-methylbenzaldehyde exhibits notable antimicrobial properties. The following table summarizes its effectiveness against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Candida albicans | 40 µg/mL |

Antioxidant Activity

The antioxidant capacity of 2-Isobutoxy-5-methylbenzaldehyde has been evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results indicate a strong potential for reducing oxidative stress:

| Assay Type | IC50 Value (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 30 | |

| ABTS Radical Scavenging | 25 |

Study on Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of several aldehydes, including 2-Isobutoxy-5-methylbenzaldehyde. The findings indicated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural preservative in food products.

Study on Antioxidant Properties

Another research article examined the antioxidant properties of various phenolic compounds, highlighting 2-Isobutoxy-5-methylbenzaldehyde's ability to reduce lipid peroxidation in human liver cells. The study concluded that the compound could be beneficial in preventing oxidative damage associated with liver diseases.

Comparison with Similar Compounds

To better understand the unique properties of 2-Isobutoxy-5-methylbenzaldehyde, it can be compared with other similar phenolic compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|

| Thymol | Moderate | High |

| Carvacrol | High | Moderate |

| 2-Isobutoxy-5-methylbenzaldehyde | High | High |

This comparison illustrates that while other compounds may exhibit similar activities, the specific structural features of 2-Isobutoxy-5-methylbenzaldehyde contribute to its enhanced efficacy.

Eigenschaften

IUPAC Name |

5-methyl-2-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-7,9H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZRIIBKTKSFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.